N-(4-aminobutyl)acetamide
Overview
Description
N-(4-aminobutyl)acetamide: is an endogenous metabolite found in both plants and animals. It is a derivative of putrescine, which is a polyamine involved in cellular metabolism. This compound has been identified as a potential biomarker for various diseases, including Parkinson’s disease and lung squamous cell carcinoma .
Mechanism of Action
Target of Action
N-Acetylputrescine, also known as N-(4-aminobutyl)acetamide, primarily targets the enzyme acetylputrescine deacetylase . This enzyme belongs to the family of hydrolases, acting on carbon-nitrogen bonds other than peptide bonds, specifically in linear amides .
Mode of Action
The enzyme acetylputrescine deacetylase catalyzes the chemical reaction where N-acetylputrescine and water are converted into acetate and putrescine . Thus, N-acetylputrescine interacts with its target by serving as a substrate for the enzyme, leading to the production of putrescine.
Biochemical Pathways
N-acetylputrescine participates in the urea cycle and metabolism of amino groups . It is synthesized in small quantities by healthy living cells by the action of ornithine decarboxylase . The product of its enzymatic reaction, putrescine, is a polyamine that ionically binds to various negatively charged molecules and has many functions, mostly linked to cell processes .
Pharmacokinetics
It has been detected in plasma samples, suggesting that it can be absorbed and distributed in the body .
Result of Action
The primary result of N-acetylputrescine’s action is the production of putrescine, which plays a role in various cellular processes. Interestingly, N-acetylputrescine levels are increased in the cerebrospinal fluid of Parkinson’s disease patients , suggesting a potential role in neurodegenerative disorders.
Action Environment
It’s worth noting that only 3-25% of sporadic parkinson’s patients present with genetic abnormalities, suggesting that environmental, metabolic, and other unknown causes contribute to the pathogenesis of parkinson’s disease .
Biochemical Analysis
Biochemical Properties
N-acetylputrescine plays a crucial role in biochemical reactions, particularly in the context of polyamine metabolism. It interacts with enzymes such as N-acetyltransferases, which catalyze the acetylation of putrescine to form N-acetylputrescine. This interaction is essential for regulating polyamine levels within cells, thereby influencing cellular growth and differentiation .
Cellular Effects
N-acetylputrescine affects various types of cells and cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. In particular, N-acetylputrescine can modulate the activity of enzymes involved in polyamine metabolism, thereby affecting the overall polyamine pool within cells. This modulation can lead to changes in cell proliferation, differentiation, and apoptosis .
Molecular Mechanism
The molecular mechanism of N-acetylputrescine involves its interaction with specific biomolecules. It binds to N-acetyltransferases, facilitating the acetylation of putrescine. This acetylation process is crucial for maintaining the balance of polyamines within cells. Additionally, N-acetylputrescine can influence gene expression by modulating the activity of transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N-acetylputrescine can change over time. Studies have shown that N-acetylputrescine is relatively stable under standard laboratory conditions. Its degradation can occur over extended periods, leading to a decrease in its concentration and efficacy. Long-term studies have indicated that N-acetylputrescine can have sustained effects on cellular function, particularly in the context of polyamine metabolism .
Dosage Effects in Animal Models
The effects of N-acetylputrescine vary with different dosages in animal models. At low doses, N-acetylputrescine can promote cell proliferation and differentiation. At high doses, it can induce toxic effects, including apoptosis and necrosis. These threshold effects highlight the importance of carefully regulating the dosage of N-acetylputrescine in experimental settings .
Metabolic Pathways
N-acetylputrescine is involved in several metabolic pathways, particularly those related to polyamine metabolism. It interacts with enzymes such as N-acetyltransferases and polyamine oxidases, which regulate its synthesis and degradation. These interactions can influence metabolic flux and the levels of other metabolites within cells .
Transport and Distribution
Within cells and tissues, N-acetylputrescine is transported and distributed through specific transporters and binding proteins. These transporters facilitate the uptake and localization of N-acetylputrescine, ensuring its availability for biochemical reactions. The distribution of N-acetylputrescine can affect its concentration and activity within different cellular compartments .
Subcellular Localization
N-acetylputrescine is localized within specific subcellular compartments, including the cytoplasm and nucleus. Its activity and function can be influenced by its localization, as well as by post-translational modifications that direct it to specific organelles. These targeting signals ensure that N-acetylputrescine is available where it is needed for biochemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions: N-(4-aminobutyl)acetamide can be synthesized through the acetylation of putrescine. The reaction typically involves the use of acetic anhydride or acetyl chloride as the acetylating agent. The reaction is carried out in the presence of a base, such as pyridine, to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods: The process would likely include steps for purification, such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions: N-(4-aminobutyl)acetamide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form N-acetylaminobutanal.
Reduction: It can be reduced back to putrescine.
Substitution: It can undergo nucleophilic substitution reactions where the acetyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products:
Oxidation: N-acetylaminobutanal.
Reduction: Putrescine.
Substitution: Various N-substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(4-aminobutyl)acetamide has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other polyamines and related compounds.
Biology: It serves as a biomarker for metabolic studies and disease diagnosis.
Medicine: It is being investigated as a potential biomarker for Parkinson’s disease and lung squamous cell carcinoma
Industry: It is used in the production of polyamide resins and other industrial chemicals.
Comparison with Similar Compounds
Putrescine: The parent compound of N-(4-aminobutyl)acetamide, involved in cellular metabolism.
Cadaverine: Another polyamine similar to putrescine but with a different biological role.
Spermidine and Spermine: Higher polyamines derived from putrescine, involved in cellular growth and differentiation.
Uniqueness: this compound is unique due to its acetyl group, which modifies its biological activity and makes it a useful biomarker for certain diseases. Its role in regulating polyamine levels and its potential as a diagnostic tool set it apart from other similar compounds .
Properties
IUPAC Name |
N-(4-aminobutyl)acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2O/c1-6(9)8-5-3-2-4-7/h2-5,7H2,1H3,(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLZGKIDSEJWEDW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCCCCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80205596 | |
Record name | N-Acetylputrescine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80205596 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | N-Acetylputrescine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0002064 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
5699-41-2, 18233-70-0 | |
Record name | N-Acetylputrescine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5699-41-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-Acetylputrescine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005699412 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-Acetylputrescine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80205596 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-(4-Aminobutyl)acetamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | N-ACETYLPUTRESCINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8FTM5ZL5A6 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | N-Acetylputrescine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0002064 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of N-acetylputrescine?
A1: The molecular formula of N-acetylputrescine is C6H14N2O, and its molecular weight is 130.19 g/mol.
Q2: How is N-acetylputrescine synthesized in biological systems?
A2: N-acetylputrescine is synthesized through the acetylation of putrescine, a reaction catalyzed by the enzyme spermidine/spermine N1-acetyltransferase (SSAT). This enzyme is found in various organisms, including humans and bacteria. []
Q3: Can N-acetylputrescine be synthesized in vitro?
A3: Yes, N-acetylputrescine can be synthesized chemically. One method involves the reaction of putrescine with acetic anhydride in the presence of a base. []
Q4: What are the known biological roles of N-acetylputrescine?
A4: While the exact biological roles of N-acetylputrescine are not fully elucidated, research suggests it plays a role in polyamine metabolism and may have regulatory functions. Studies have shown its presence in various tissues and fluids, including urine, serum, and cell cultures. [, , ]
Q5: Can N-acetylputrescine be considered a potential biomarker for certain diseases?
A8: Yes, N-acetylputrescine shows promise as a potential biomarker, particularly for cancers like lung cancer, duodenopancreatic neuroendocrine tumors, and rheumatoid arthritis. Elevated levels of N-acetylputrescine have been detected in the plasma of patients with these diseases. [, , ]
Q6: What are the challenges associated with using N-acetylputrescine as a biomarker?
A9: Challenges include establishing standardized methods for accurate and reliable quantification in various biological samples, as well as determining specific cutoff values for different disease states. [, ]
Q7: What analytical techniques are used to measure N-acetylputrescine levels?
A10: Common techniques include gas chromatography-mass spectrometry (GC-MS), high-performance liquid chromatography (HPLC), and ultra-high performance liquid chromatography coupled with tandem mass spectrometry (UHPLC-MS/MS). These methods allow for sensitive and specific detection and quantification of N-acetylputrescine in various biological matrices. [, , ]
Q8: Are there specific challenges in the analysis and quantification of N-acetylputrescine?
A11: Due to its relatively low molecular weight and polarity, N-acetylputrescine can be challenging to separate and detect. Effective sample preparation techniques, including extraction and derivatization, are crucial for accurate analysis. [, ]
Q9: What are the key areas for future research on N-acetylputrescine?
A12: Future research should focus on elucidating the precise molecular mechanisms by which N-acetylputrescine exerts its biological effects, its interactions with specific cellular targets, and its role in disease development and progression. Further investigation into its potential as a therapeutic target or biomarker is also warranted. [, ]
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